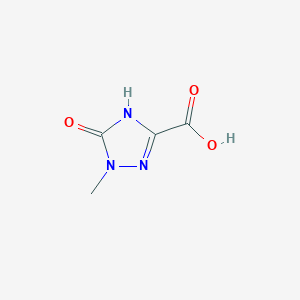

5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWELPWHVKYHTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Triazole Derivative

This technical guide delves into the core properties and potential of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the aim is to provide a comprehensive resource that is both scientifically rigorous and practically insightful. It is important to note that while the 1,2,4-triazole scaffold is well-represented in a vast array of pharmaceuticals and agrochemicals, this specific derivative is less documented in publicly available literature.[1] Consequently, this guide synthesizes established knowledge of related compounds and theoretical predictions to illuminate the characteristics of the title compound, clearly indicating where data is inferred.

Molecular Identity and Physicochemical Characteristics

This compound, with the molecular formula C₄H₅N₃O₃, exists in tautomeric equilibrium with its keto form, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. This tautomerism is a key feature of the 1,2,4-triazole ring system and influences its chemical reactivity and biological interactions.

Structural Representation

Caption: Tautomeric forms of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₃ | PubChem |

| Molecular Weight | 143.10 g/mol | PubChem |

| XLogP3 | -0.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 143.0331 g/mol | PubChem |

| Monoisotopic Mass | 143.0331 g/mol | PubChem |

| Topological Polar Surface Area | 88.9 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 196 | PubChem |

Note: These values are computationally derived and should be confirmed experimentally. The negative XLogP3 value suggests high water solubility.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not prominently published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted 1,2,4-triazoles.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would involve the cyclization of a suitably substituted semicarbazide derivative. The key starting materials would likely be methylhydrazine and a derivative of oxalic acid.

Caption: Retrosynthetic approach for the target molecule.

Conceptual Synthetic Protocol

The following protocol is a conceptual workflow based on general principles of 1,2,4-triazole synthesis. Optimization and validation would be required.

-

Formation of a Semicarbazide Intermediate:

-

React methylhydrazine with a suitable acylating agent derived from oxalic acid, such as ethyl oxalyl chloride, under controlled temperature conditions in an appropriate solvent (e.g., dichloromethane, THF).

-

The reaction should be carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

This step would yield a 1-methyl-2-(ethoxycarbonyl)semicarbazide intermediate.

-

-

Cyclization to the Triazole Ring:

-

The semicarbazide intermediate can be cyclized under basic conditions. A common method involves heating with an aqueous or alcoholic solution of a base like sodium hydroxide or potassium carbonate.

-

The cyclization would proceed via an intramolecular condensation to form the 1,2,4-triazolone ring.

-

-

Hydrolysis of the Ester:

-

If the synthesis starts with an ester of oxalic acid, the resulting product will be the methyl ester of the target carboxylic acid.

-

This ester can then be hydrolyzed to the final carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

-

Self-Validating System: Throughout this proposed synthesis, progress can be monitored using techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of intermediates and the final product. The identity and purity of the synthesized compounds at each step should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Potential Applications and Biological Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of approved drugs with diverse biological activities.[1] These include antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2]

Antiviral Potential

The structurally related compound, 1H-1,2,4-triazole-3-carboxamide (the aglycone of Ribavirin), is a broad-spectrum antiviral agent. This suggests that this compound could be investigated as a potential antiviral agent or as a scaffold for the development of novel antiviral drugs.

Anticancer and Enzyme Inhibition

Derivatives of 1,2,4-triazole have shown significant antiproliferative activity and the ability to inhibit various enzymes.[2] The carboxylic acid and hydroxyl functionalities on the target molecule provide handles for further chemical modification to explore structure-activity relationships and develop potent and selective enzyme inhibitors.

Agrochemical Applications

Many 1,2,4-triazole derivatives are used as fungicides and herbicides in agriculture. The structural motifs present in this compound could be explored for the development of new agrochemicals.

Sources

An In-Depth Technical Guide to 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct and extensive literature on this specific molecule is nascent, this document consolidates available data and provides expert insights based on the well-established chemistry of the 1,2,4-triazole scaffold. We will explore its chemical structure and properties, propose a logical synthetic pathway, detail expected characterization data, and discuss its potential applications as a key intermediate in the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel triazole derivatives in drug discovery programs.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive pharmacophore.[1] Compounds incorporating the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The subject of this guide, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, represents a key building block for the synthesis of more complex and potentially bioactive molecules. Its bifunctional nature, possessing both a carboxylic acid and a lactam within the triazole ring, offers versatile handles for chemical modification and library generation.

Physicochemical Properties and Structural Features

1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1368716-21-5 | |

| Molecular Formula | C₄H₅N₃O₃ | |

| Molecular Weight | 143.10 g/mol | , |

| Purity | ≥95% - 97% | , |

| InChI Key | PWELPWHVKYHTOK-UHFFFAOYSA-N |

The structure of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is characterized by a five-membered triazole ring containing a lactam functionality (an amide within a cyclic system) and a carboxylic acid group at position 3. The methyl group is attached to the nitrogen at position 1.

Caption: Chemical structure of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of the Thiosemicarbazide Intermediate.

-

To a solution of methylhydrazine in a suitable solvent (e.g., ethanol), an activated form of oxalic acid (e.g., mono-ester mono-acid chloride) is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours at room temperature to yield the corresponding acylthiosemicarbazide.

-

The intermediate can be isolated by filtration or extraction.

-

-

Step 2: Cyclization to the Thioxo-triazole.

-

The acylthiosemicarbazide intermediate is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) and heated to reflux.

-

The cyclization is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and acidified to precipitate the 1-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid.

-

-

Step 3: Oxidation to the Oxo-triazole.

-

The thioxo-triazole is suspended in a mixture of acetic acid and hydrogen peroxide.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The final product, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, is isolated by filtration and can be further purified by recrystallization.

-

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on the analysis of related structures, the following spectral data can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet corresponding to the N-methyl protons, expected to appear in the range of 3.0-4.0 ppm.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

-

A broad singlet for the N-H proton of the triazole ring, the chemical shift of which would be solvent-dependent.

-

-

¹³C NMR:

-

A signal for the N-methyl carbon, expected around 30-40 ppm.

-

A signal for the carbonyl carbon of the lactam (C5), expected in the range of 150-165 ppm.

-

A signal for the carboxylic acid carbonyl carbon, expected around 160-175 ppm.

-

A signal for the C3 carbon of the triazole ring, expected in the range of 140-150 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.

-

A C=O stretching band for the lactam, around 1680-1700 cm⁻¹.

-

N-H stretching and bending vibrations.

-

C-N stretching vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₄H₅N₃O₃). The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 144.0304.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid make it a valuable intermediate for the synthesis of a wide array of potential drug candidates.

As a Scaffold for Library Synthesis

The carboxylic acid functionality serves as a convenient attachment point for diversification. It can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a library of compounds for high-throughput screening.

Caption: Diversification potential of the target compound.

Bioisosteric Replacement

The triazole ring system can act as a bioisostere for amide or ester groups, potentially improving the pharmacokinetic properties of a drug candidate, such as metabolic stability and cell permeability.[1]

Precursor to Bioactive Molecules

Given the broad biological activities of 1,2,4-triazoles, this compound is an excellent starting point for the synthesis of novel agents with potential applications in:

-

Anticancer Therapy: Many triazole derivatives have shown potent anticancer activity.[3]

-

Antiviral Agents: The triazole nucleus is a key component of several antiviral drugs.[4]

-

Anti-inflammatory Drugs: Triazole derivatives have been investigated for their anti-inflammatory properties.[2]

-

Agrochemicals: Triazoles are also used in the development of fungicides and other pesticides.[4]

Safety and Handling

As with any laboratory chemical, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in the public domain, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected characterization data, and a discussion of its potential applications. The insights provided herein, grounded in the established chemistry of the 1,2,4-triazole scaffold, should empower researchers to effectively synthesize and utilize this valuable intermediate in their quest for novel and improved therapeutic agents.

References

-

MySkinRecipes. Methyl 5-oxo-4,5-dihydro-1H-[4][5][6]triazole-3-carboxylate. [Link]

-

AccelaChem. 1368716-21-5, 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. [Link]

-

Jain, A. K., et al. (2015). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 23(15), 4363-4386. [Link]

-

MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(10), 4169. [Link]

-

ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

-

PubChem. 1H-1,2,4-triazole-3-carboxylic acid. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate [myskinrecipes.com]

- 5. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic Acid

CAS Number: 1368716-21-5

Affiliation: Google AI

Abstract: This technical guide provides a comprehensive overview of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the limited availability of public domain information, this document focuses on the foundational knowledge of this molecule, including its structural and basic chemical properties. While detailed experimental protocols and extensive application data are not yet widely published, this guide serves as a foundational resource for researchers and professionals in drug development, offering insights into its potential based on the well-established chemistry of the broader 1,2,4-triazole class of compounds.

Introduction to this compound

This compound is a distinct molecule within the versatile 1,2,4-triazole family. The 1,2,4-triazole ring is a well-recognized pharmacophore, a molecular feature responsible for a drug's biological activity, and is a core component of numerous therapeutic agents. This includes a wide range of drugs such as antifungals (e.g., fluconazole), antivirals (e.g., ribavirin), and anticancer agents. The specific substitutions on the triazole ring, in this case, a hydroxyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid at the 3-position, are anticipated to confer unique chemical properties and biological activities.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1368716-21-5 | Biosynth[1] |

| Molecular Formula | C₄H₅N₃O₃ | PubChemLite[2] |

| Molecular Weight | 143.10 g/mol | PubChemLite[2] |

| Appearance | White to off-white solid | (General knowledge for similar compounds) |

| Purity | Typically ≥95% | AK Scientific, Inc.[3] |

Synthesis and Chemical Logic

A plausible synthetic approach could involve the use of a substituted thiosemicarbazide, which is a common precursor for 1,2,4-triazoles. The general logic behind such a synthesis is illustrated in the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Experimental Choices:

-

Choice of Starting Materials: A methylated hydrazine would be a logical starting point to introduce the N1-methyl group. The choice of the acylating agent (an oxalic acid derivative) would provide the C3-carboxylic acid functionality.

-

Cyclization Conditions: The cyclization step is critical and the conditions (acidic vs. basic) would be chosen based on the stability of the intermediates and the desired regioselectivity of the final product. The formation of the 5-hydroxy group (or its keto tautomer) would likely occur during the cyclization/oxidation step.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry due to its favorable properties, including metabolic stability and the ability to form hydrogen bonds, which are crucial for binding to biological targets.

Hypothesized Areas of Application:

-

Antiviral Agents: Given that the closely related 1H-1,2,4-triazole-3-carboxylic acid is a key intermediate in the synthesis of the broad-spectrum antiviral drug ribavirin, it is plausible that this compound could be explored as a building block for novel antiviral nucleoside analogues.

-

Antifungal Agents: The triazole moiety is central to the mechanism of action of many antifungal drugs, which inhibit the enzyme lanosterol 14α-demethylase, essential for ergosterol biosynthesis in fungi.

-

Anticancer Agents: Certain triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.

The following diagram illustrates the potential role of this compound as a building block in drug discovery:

Caption: Potential derivatization pathways for drug discovery.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant 1,2,4-triazole family. While its CAS number is registered and it is commercially available for research, a significant gap exists in the public scientific literature regarding its synthesis, detailed properties, and biological activity.

Future research efforts should be directed towards:

-

Development and publication of a robust and scalable synthesis protocol.

-

Thorough characterization of its physicochemical properties.

-

Screening for biological activity in various therapeutic areas, particularly as an antiviral, antifungal, and anticancer agent.

This foundational guide is intended to stimulate further investigation into this promising compound and to serve as a starting point for researchers and drug development professionals interested in the vast potential of novel triazole derivatives.

References

-

PubChemLite. this compound (C4H5N3O3).[Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents practical, field-proven protocols for its accurate measurement.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the developability of a chemical entity for pharmaceutical or agrochemical applications. For a compound like this compound, understanding its solubility is paramount as it directly influences bioavailability, dosage form design, and in vitro assay performance.[1][2] Low aqueous solubility can lead to erratic absorption, diminished efficacy, and a higher risk of failure during development.[2] This guide will, therefore, equip the researcher with the necessary knowledge to systematically characterize the solubility profile of this and similar molecules.

Physicochemical Properties of the Target Compound

A foundational understanding of the molecule's structure is essential for predicting and interpreting its solubility behavior.

Structure:

-

Molecular Formula: C₄H₅N₃O₃[3]

-

Molecular Weight: 143.10 g/mol [4]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic group that will be deprotonated (anionic) at higher pH, significantly influencing solubility.

-

Hydroxyl Group (-OH) on the Triazole Ring: This group can exhibit acidic properties (enol form), contributing to pH-dependent solubility.

-

1,2,4-Triazole Core: A heterocyclic system capable of hydrogen bonding.

-

N-Methyl Group (-CH₃): A small lipophilic substituent.

-

The presence of multiple ionizable and hydrogen-bonding groups suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the external environment.[5]

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like this compound, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. The aqueous solubility of acidic compounds increases with a rise in pH, while the opposite is true for basic compounds.[6] Since our target molecule possesses a carboxylic acid and a potentially acidic hydroxy-triazole moiety, its solubility is expected to increase as the pH becomes more alkaline.[7][8][9]

The overall solubility (Stotal) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For a monoprotic acid, this can be expressed as:

Stotal = S₀ * (1 + 10(pH - pKa))

Given the two potential acidic centers, the solubility profile is likely to be more complex, with solubility increasing significantly above the respective pKa values.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements in a research and development setting:

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves when a solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[10][11] It is a high-throughput method often used in early discovery to flag potential solubility issues.[5][12] The resulting solution can be supersaturated.

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[10][13] This measurement is more time-consuming but provides a more accurate and relevant value for formulation and biopharmaceutical assessment.[2][13]

The choice between these assays depends on the stage of development, with kinetic solubility being valuable for initial screening and thermodynamic solubility being the gold standard for lead optimization and pre-formulation.[5][11]

Other Influencing Factors

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[14][15][16] For biopharmaceutical relevance, solubility studies are often conducted at physiological temperature (37 °C).[17][18]

-

Ionic Strength: The presence of salts in the medium can either increase or decrease solubility (salting-in or salting-out effects).[6] This is particularly relevant when using buffered solutions.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

Experimental Determination of Solubility

This section provides detailed protocols for measuring both kinetic and thermodynamic solubility.

Mandatory Visualization of Workflows

The following diagrams illustrate the generalized workflows for determining kinetic and thermodynamic solubility.

Caption: High-level workflow for a kinetic solubility assay.

Caption: Standard workflow for a thermodynamic solubility assay.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining the true solubility of a compound.[13]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers at various pH levels.

Materials:

-

Solid this compound

-

Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 or 7.4 (Phosphate buffer)[17][18]

-

Glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Preparation:

-

Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) and add it to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.[10][13]

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[13]

-

Prepare at least three replicates for each pH condition.[17][18]

-

-

Equilibration:

-

Sample Processing:

-

After incubation, allow the vials to stand briefly for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved particles.[19] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Prepare a standard curve using known concentrations of the compound in the same buffer to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of the compound in each replicate using the standard curve.

-

The average concentration across the replicates represents the thermodynamic solubility at that specific pH and temperature.

-

Protocol 2: Kinetic Solubility via High-Throughput Assay

This method is suitable for rapid screening of multiple compounds or conditions.[20]

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4).[20]

-

96-well microplates (UV-transparent plates if using UV detection).

-

Plate reader (Nephelometer or UV-Vis spectrophotometer).[5][11]

-

Multichannel pipette.

Methodology:

-

Plate Preparation:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should typically be kept low (≤1-2%).[10]

-

-

Incubation:

-

Mix the plate thoroughly on a plate shaker.

-

Incubate at room temperature for a defined period, typically 1 to 2 hours.[11]

-

-

Detection (Two Common Approaches):

-

Nephelometry (Light Scattering):

-

Direct UV Assay:

-

After incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[5]

-

Measure the UV absorbance of the filtrate in a new UV-transparent plate.

-

Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration of the dissolved compound.[20]

-

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured format for easy comparison.

Table 1: Example Solubility Data for this compound

| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Thermodynamic | 1.2 | 25 | [Insert Data] | [Insert Data] | HPLC-UV |

| Thermodynamic | 4.5 | 25 | [Insert Data] | [Insert Data] | HPLC-UV |

| Thermodynamic | 7.4 | 25 | [Insert Data] | [Insert Data] | HPLC-UV |

| Thermodynamic | 7.4 | 37 | [Insert Data] | [Insert Data] | HPLC-UV |

| Kinetic | 7.4 | 25 | [Insert Data] | [Insert Data] | Nephelometry |

Interpretation:

Based on the molecule's structure, it is anticipated that the thermodynamic solubility will be lowest at pH 1.2 and will increase significantly at pH 4.5 and further at pH 7.4, corresponding to the deprotonation of the carboxylic acid and potentially the hydroxyl group. This pH-dependent profile is a critical piece of information for developing oral dosage forms, as the compound will traverse the varying pH environments of the gastrointestinal tract. A good solubility goal for drug discovery compounds is often considered to be >60 µg/mL.[5]

Conclusion

The solubility of this compound is a critical parameter that must be thoroughly characterized to support its development. Due to its ionizable nature, a strong dependence on pH is expected. By employing systematic and robust methodologies such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the high-quality data needed to make informed decisions. This guide provides the theoretical basis and practical protocols to achieve a comprehensive understanding of this compound's solubility profile, thereby enabling its progression in the development pipeline.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Mohammad, S., et al. (2020). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]

-

askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (2025). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ChemSynthesis. (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

-

Pakistan Journal of Scientific & Industrial Research - Physical Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

ResearchGate. (2025). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Retrieved from [Link]

-

NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- Oakwood Chemical. (n.d.). 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. evotec.com [evotec.com]

- 3. PubChemLite - this compound (C4H5N3O3) [pubchemlite.lcsb.uni.lu]

- 4. Buy 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid [smolecule.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Khan Academy [khanacademy.org]

- 8. How does pH affect solubility? - askIITians [askiitians.com]

- 9. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. who.int [who.int]

- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Tautomeric Landscape of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its wide array of biological activities.[1] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism. This guide presents a comprehensive technical exploration of the tautomeric forms of a specific derivative, 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid. By fixing the N1-position with a methyl group, we simplify the potential for annular tautomerism, allowing for a focused investigation into the critical keto-enol and zwitterionic equilibria. This document provides a robust framework for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, computational prediction methodologies, and rigorous experimental validation protocols necessary to characterize and understand the tautomeric behavior of this important heterocyclic scaffold.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules.[1] In the realm of drug development, the predominant tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. These features, in turn, govern its interaction with biological targets such as enzymes and receptors.[1]

The 1,2,4-triazol-5-one core is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The tautomeric state of this heterocyclic system is a delicate balance influenced by substituents, solvent polarity, pH, and temperature.[1] A comprehensive understanding of this equilibrium is therefore not merely academic but a critical component of rational drug design.

This guide focuses on 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid . The N1-methylation simplifies the tautomeric landscape by precluding proton migration to this position, thereby focusing our analysis on the interplay between the oxo group at C5 and the carboxylic acid at C3.

Elucidation of Potential Tautomeric Forms

The structure of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid allows for three primary tautomeric forms. The equilibrium between these forms is governed by their relative thermodynamic stabilities.

-

Keto (Amide) Form (2A): This is the amide tautomer, which computational studies on related 1,2,4-triazol-3-ones predict to be the most stable form in both the gas phase and aqueous solution.[2] Its stability is attributed to the favorable amide resonance.

-

Enol (Imidol) Form (2B): This tautomer arises from the migration of a proton from the N4 position to the exocyclic oxygen at C5, creating a hydroxyl group and an aromatic triazole ring. While generally less stable than the keto form, its population can be influenced by solvent and substituent effects.[3] The aromaticity of the triazole ring in this form is generally higher than in the keto form.[2]

-

Zwitterionic Form (2C): The presence of both a carboxylic acid and a basic triazole nitrogen (N4) allows for the possibility of an intramolecular proton transfer, resulting in a zwitterion. This form may be significantly populated in polar protic solvents where the charged moieties can be effectively solvated.

The dynamic equilibrium between these three principal tautomers is depicted below.

Figure 1: Tautomeric equilibria for the target molecule. (Note: Images are placeholders)

Computational Analysis of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and providing insights into the factors governing their equilibrium. A rigorous computational approach allows for the estimation of Gibbs free energies (ΔG) for each tautomer, thereby predicting their relative populations under different conditions.

Step-by-Step Computational Protocol

-

Structure Generation: Build the 3D structures of the keto (2A), enol (2B), and zwitterionic (2C) tautomers using molecular modeling software.

-

Conformational Search: For each tautomer, perform a systematic conformational search to identify the lowest energy conformer, particularly concerning the orientation of the carboxylic acid group.

-

Geometry Optimization and Frequency Calculation:

-

Perform full geometry optimization and vibrational frequency calculations for the lowest energy conformer of each tautomer.

-

A recommended level of theory, based on literature for similar systems, is B3LYP with the 6-311++G(d,p) basis set.[3]

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

-

Solvation Modeling: To simulate solution-phase behavior, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, using relevant solvents (e.g., water, DMSO, chloroform).[4][5]

-

Energy Calculation and Analysis:

-

Calculate the Gibbs free energy (G) for each optimized tautomer in the gas phase and in each solvent.

-

Determine the relative free energies (ΔG_rel) with respect to the most stable tautomer.

-

Calculate the Boltzmann population of each tautomer at a given temperature (e.g., 298.15 K) to predict the equilibrium composition.

-

Predicted Relative Stabilities (Hypothetical Data)

The following table summarizes hypothetical data based on general trends observed for 1,2,4-triazol-5-ones.[2][3]

| Tautomer | ΔG_rel (Gas Phase, kcal/mol) | ΔG_rel (Water, kcal/mol) | ΔG_rel (Chloroform, kcal/mol) |

| Keto (2A) | 0.00 | 0.00 | 0.00 |

| Enol (2B) | +5.8 | +4.2 | +5.1 |

| Zwitterion (2C) | +15.2 | +2.5 | +12.8 |

This data is illustrative and should be confirmed by specific calculations for the target molecule.

Figure 2: Computational workflow for tautomer stability analysis.

Experimental Characterization and Validation

While computational methods provide powerful predictions, experimental validation is essential to definitively determine the tautomeric composition in both solution and solid states. A multi-technique approach is recommended for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for studying tautomeric equilibria in solution.[6] Specific nuclei provide distinct clues to the molecular structure.

Protocol:

-

Sample Preparation: Dissolve the synthesized compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess the impact of solvent polarity.

-

Acquire Spectra:

-

¹H NMR: The chemical shift of the N-H proton is highly indicative. The keto form will show an N4-H proton, while the enol form will show an O-H proton. The zwitterionic form will show an N4-H⁺ proton, typically at a significantly downfield chemical shift.

-

¹³C NMR: The chemical shift of the C5 carbon is a key indicator. It will appear as a carbonyl carbon (~160-170 ppm) in the keto and zwitterionic forms, and as a C-O carbon (~150-160 ppm) in the enol form.

-

¹⁵N NMR: This is a highly sensitive method for distinguishing tautomers. The chemical shifts of the ring nitrogens are directly influenced by their hybridization state and protonation status.[6]

-

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations in different solvents. Low-temperature NMR may be required to slow down the interconversion rate if the equilibrium is fast on the NMR timescale.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[7]

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic positions. The location of hydrogen atoms, particularly on the N4, O5, and carboxylic acid positions, will definitively identify the solid-state tautomer.

-

Analysis: Analyze bond lengths and intermolecular interactions (e.g., hydrogen bonding). For instance, a C5=O double bond length (~1.22 Å) confirms the keto form, while a C5-O single bond length (~1.36 Å) would indicate the enol form.

Figure 3: Integrated workflow for experimental tautomer validation.

Conclusion

The tautomeric landscape of 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a critical determinant of its chemical and biological properties. While theoretical calculations strongly suggest the predominance of the keto form, the presence of the enol and zwitterionic tautomers, particularly in polar protic environments, cannot be discounted. A synergistic approach, combining high-level computational modeling with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, is imperative for a complete characterization. The insights gained from such studies are essential for advancing the rational design of novel therapeutics based on the 1,2,4-triazol-5-one scaffold.

References

-

Substituent Effects on Triazole Tautomerism. Scribd. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Shibl, M. F., Elroby, S. A. K., & Hilal, R. H. (2011). Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation, 37(1), 11–17. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Tautomers of 2,4-dihydro-3H-1,2,4-triazol-3-one and their Composites with NTO - A DFT Treatment. ResearchGate. [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

-

Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Arslan, N. B., & Özdemir, N. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19. [Link]

-

Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956–2957. [Link]

-

Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

-

Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]

-

Synthesis and structures of 1,2,4-triazoles derivatives. ResearchGate. [Link]

-

Methyl 5-oxo-4,5-dihydro-1H-[2][8]triazole-3-carboxylate. MySkinRecipes. [Link]

-

Tautomers A–C and conformers c1–c4 for triazoles 1–7. ResearchGate. [Link]

-

Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. ACS Publications. [Link]

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

-

Comprehensive Study of 1,2,4-Triazolo[5][8]Benzodiazepine Derivatives: Synthesis, Characterization, X-Ray Diffraction, DFT Calculations, Hirshfeld Surface Analysis, ADMET Properties, and Molecular Docking. ResearchGate. [Link]

-

1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 3. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Solvent and substituent effects on the electronic structures of triazoles: computational study / Molecular Simulation, 2011 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

Discovery and History of 1,2,4-Triazole Carboxylic Acids: A Legacy of Therapeutic Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,2,4-triazole nucleus, a five-membered heterocyclic ring, represents a "privileged scaffold" in medicinal chemistry. Its unique combination of metabolic stability, hydrogen bonding capability, and dipole character has made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the discovery and historical development of 1,2,4-triazole carboxylic acids and their derivatives. We will explore the foundational synthetic methodologies that enabled their creation, detail key experimental protocols, and examine the mechanistic pathways that underpin their diverse pharmacological activities, from antifungal and antiviral to anticancer applications.[1][4]

Introduction: The 1,2,4-Triazole Carboxylic Acid Scaffold

The 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4.[5] The inclusion of a carboxylic acid group, typically at the 3- or 5-position, provides a crucial functional handle for further derivatization and acts as a key interaction point with biological targets. This scaffold is an isostere for amides, esters, and carboxylic acids, allowing it to mimic endogenous ligands and bind with high affinity to enzyme active sites and receptors.[3] Its inherent chemical stability and favorable pharmacokinetic properties have cemented its importance in drug design.[1]

Caption: Structure of 1H-1,2,4-Triazole-3-carboxylic acid.

Historical Milestones: From Discovery to Foundational Syntheses

The journey of the 1,2,4-triazole ring system began in the late 19th century.

-

1885: The name "triazole" was first given to this class of carbon-nitrogen ring systems by the Swedish chemist J. A. Bladin, marking the formal beginning of this field of heterocyclic chemistry.[4][5]

-

1905 & 1914: The Einhorn-Brunner Reaction: Alfred Einhorn (1905) and Karl Brunner (1914) developed a key synthetic route involving the reaction of imides (diacylamines) with hydrazines to form 1,2,4-triazoles.[6][7][8][9] This acid-catalyzed condensation reaction was a significant step forward, providing a reliable method for accessing substituted triazole cores.[7][10]

-

1911: The Pellizzari Reaction: Guido Pellizzari reported the synthesis of 1,2,4-triazoles via the thermal condensation of an amide with an acylhydrazide.[11][12] Though often requiring high temperatures and long reaction times, this method provided a direct and versatile pathway to 3,5-disubstituted-1,2,4-triazoles.[11][12]

These foundational reactions were critical, as they opened the door for chemists to synthesize a wide array of triazole derivatives and explore their chemical and biological properties.

Core Synthetic Methodologies

The construction of the 1,2,4-triazole ring is achievable through several robust and well-established synthetic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Pellizzari Reaction

This reaction involves the condensation of an amide and an acylhydrazide, typically at high temperatures (200-250°C), to form a 1,2,4-triazole.[11][13] The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic triazole ring.[12][13] A significant drawback of the classical method is the potential for low yields and long reaction times; however, modern variations using microwave irradiation have drastically improved efficiency.[11][12]

Caption: Generalized mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction

This reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[7] The mechanism begins with the protonation of the hydrazine, followed by a nucleophilic attack on one of the imide's carbonyl groups.[7][10] A series of dehydration and intramolecular cyclization steps leads to the formation of the stable, aromatic 1,2,4-triazole ring.[6] A key advantage of this reaction is its predictable regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting triazole.[7]

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocols

The following protocols provide generalized, step-by-step methodologies for the synthesis of 1,2,4-triazole derivatives.

Protocol 1: Microwave-Assisted Pellizzari Synthesis of a 3,5-Disubstituted-1,2,4-Triazole

This protocol describes a modern, efficient approach to the Pellizzari reaction, leveraging microwave irradiation to reduce reaction times and improve yields.[11]

Materials:

-

Amide (e.g., Benzamide) (1.0 eq)

-

Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)

-

High-boiling solvent (e.g., n-butanol or diphenyl ether)

-

Microwave synthesizer vial

-

Microwave synthesizer

Procedure:

-

Preparation: In a microwave synthesizer vial, combine the amide (1.0 eq) and the acylhydrazide (1.0 eq).

-

Solvent Addition: Add the high-boiling solvent (e.g., 10 mL of n-butanol).[11]

-

Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 30-120 minutes).[11] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,5-disubstituted-1,2,4-triazole.[13]

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.[13]

Protocol 2: General Synthesis of a Substituted 1,2,4-Triazole via the Einhorn-Brunner Reaction

This protocol outlines the classical procedure for the Einhorn-Brunner reaction.

Caption: Experimental workflow for a typical Einhorn-Brunner synthesis.

Materials:

-

Diacylamine (Imide) (1.0 eq)

-

Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Standard reflux apparatus

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1.0 eq) in glacial acetic acid.[10]

-

Addition of Hydrazine: While stirring, slowly add the substituted hydrazine (1.1 eq) to the solution.[10]

-

Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-8 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[10]

-

Work-up and Precipitation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water, which will cause the crude product to precipitate.[10]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be dried under vacuum and further purified by recrystallization.[10]

The Rise of a Privileged Pharmacophore: Therapeutic Applications

The true significance of 1,2,4-triazole carboxylic acids and their derivatives lies in their vast pharmacological applications.

Antifungal Agents: The Lanosterol 14α-Demethylase (CYP51) Inhibitors

Perhaps the most well-known application of 1,2,4-triazoles is in antifungal therapy. Drugs like Fluconazole and Itraconazole are mainstays in treating fungal infections.[1][14][15]

Mechanism of Action: These agents potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][16][17] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][16] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its function.[2] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the fungal membrane's integrity and inhibiting growth.[2][16]

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.

Antiviral Agents: The Case of Ribavirin

Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent, famously used in combination therapy for Hepatitis C.[18][19] Its synthesis is a prime example of the application of 1,2,4-triazole carboxylic acid chemistry. The established chemical synthesis route involves the glycosylation of methyl 1,2,4-triazole-3-carboxylate with a protected ribofuranose, followed by aminolysis to form the final carboxamide.[20] Enzymatic and fermentative methods have also been developed to produce this crucial drug.[20][21]

Anticancer Agents

Derivatives of 1,2,4-triazole have also emerged as potent anticancer agents.[22] Letrozole, an aromatase inhibitor, is used in the treatment of hormone-responsive breast cancer. Other derivatives have been shown to induce cell death in leukemia cell lines and inhibit tubulin polymerization, indicating a diversity of mechanisms through which they can exert their antiproliferative effects.[22]

Quantitative Analysis: Structure-Activity Relationship Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole core. The following table summarizes the activity of representative compounds against various targets.

| Compound Class | Example Compound | Target Organism/Cell Line | Biological Activity | Reference |

| Antifungal | Fluconazole | Candida albicans | MIC: 0.25-2.0 µg/mL | [17] |

| Antifungal | Itraconazole | Aspergillus fumigatus | MIC: 0.25-1.0 µg/mL | [23] |

| Anticancer | Letrozole | Aromatase Enzyme | IC₅₀: ~2.7 nM | [7] |

| Anticancer | Triazole-carboxamide derivative | Leukemia (HL-60) cells | IC₅₀: ~5 µM | [22] |

| Antibacterial | Triazolo-thiadiazine derivative | E. coli | MIC: 3.125 µg/mL | [3] |

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.

Conclusion and Future Perspectives

From its initial description in the 19th century, the 1,2,4-triazole scaffold has evolved into one of the most vital heterocyclic systems in medicinal chemistry. The foundational work of Pellizzari, Einhorn, and Brunner paved the way for the synthesis of countless derivatives, leading to landmark drugs like fluconazole and ribavirin. The versatility of the 1,2,4-triazole carboxylic acid core ensures its continued relevance. Future research will likely focus on developing novel, sustainable synthetic methods and exploring new therapeutic applications, particularly in the areas of oncology and neurodegenerative diseases, further cementing the enduring legacy of this remarkable chemical entity.

References

- Einhorn–Brunner reaction. (URL: )

- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Benchchem. (URL: )

- Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosyl

- A review on methods of synthesis of 1,2,4-triazole deriv

- Pellizzari reaction. Wikipedia. (URL: )

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem. (URL: )

- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem. (URL: )

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.

- Ribavirin Chemistry. (URL: )

- Einhorn-Brunner-Reaktion. Wikipedia. (URL: )

- Einhorn-Brunner Reaction. (URL: )

- A Historical Overview of 1,2,4-Triazole Chemistry: A Technical Guide for Researchers. Benchchem. (URL: )

- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry. Benchchem. (URL: )

- 1,2,4-Triazole. Wikipedia. (URL: )

- A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Deriv

- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem. (URL: )

- A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its deriv

- "mechanism of action of 1,2,4-triazole-based compounds". Benchchem. (URL: )

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. (URL: )

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- structure-activity relationship studies of 1,2,4-triazole carboxamides. Benchchem. (URL: )

- Antifungal Properties of 1,2,4-Triazoles. ISRES. (URL: )

- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. (URL: )

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. (URL: )

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]

- 9. Einhorn-Brunner Reaction [drugfuture.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. news-medical.net [news-medical.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. isres.org [isres.org]

An In-Depth Technical Guide to 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive exploration of a specific, yet underrepresented derivative: 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid . In the absence of extensive direct literature, this document leverages established principles of triazole chemistry and pharmacology to present a scientifically grounded overview. We will delve into a proposed synthetic pathway, analyze its physicochemical characteristics, and explore its potential biological activities and applications in drug discovery, with a particular focus on its role as a potential enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers interested in the nuanced chemistry and therapeutic possibilities of substituted 1,2,4-triazoles.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets.[1] Its features, including hydrogen bonding capabilities, dipole character, and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[2]

Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Many of these biological effects stem from the ability of the triazole ring and its substituents to interact with and inhibit various enzymes.[5]

This guide will focus on the specific derivative, this compound, a molecule that combines the foundational triazole core with substituents that are poised to influence its biological activity and pharmacokinetic profile.

Physicochemical Properties

While experimental data for this compound is not extensively available, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₄H₅N₃O₃ | [6] |

| Molecular Weight | 143.10 g/mol | [6] |

| IUPAC Name | 1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | - |

| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid protons) | - |

| Hydrogen Bond Acceptors | 4 (triazole nitrogens and carbonyl oxygens) | - |

| LogP (Octanol-Water Partition Coefficient) | Likely low, indicating good water solubility due to the presence of polar functional groups. | [2] |

| pKa | The carboxylic acid moiety is expected to have a pKa in the acidic range, while the hydroxy group on the triazole ring will be weakly acidic. | [7] |

The presence of both a carboxylic acid and a hydroxyl group suggests that this molecule will be polar and possess good aqueous solubility. The tautomeric nature of the 5-hydroxy-1,2,4-triazole ring, existing in equilibrium with its 5-oxo form, is a critical feature that will influence its electronic properties and interactions with biological targets.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process starting from readily available precursors. The proposed pathway leverages established reactions in triazole chemistry.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

This step involves the N-methylation of the starting triazole ester. A patent for the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate describes a method that can be adapted for this purpose.[8]

-

Reaction Setup: To a solution of methyl 1H-1,2,4-triazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Methylation: Slowly add one equivalent of methyl iodide to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of Methyl 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylate (Inferred)

The introduction of a hydroxyl group at the 5-position of the triazole ring is a more challenging step and is inferred from general organic synthesis principles, as direct literature for this specific transformation is scarce. One potential approach could involve an oxidative hydroxylation.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

-

Reaction Setup: Dissolve the methyl 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylate in a mixture of water and a co-solvent like methanol or ethanol.

-

Hydrolysis: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) or a stoichiometric amount of a strong base (e.g., NaOH or KOH).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If the reaction was base-catalyzed, acidify the mixture with a strong acid to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.

Potential Biological Activities and Applications in Drug Development

The biological activity of this compound has not been explicitly reported. However, based on the extensive research on related 1,2,4-triazole derivatives, we can infer its potential therapeutic applications.

Enzyme Inhibition

A significant body of research highlights the role of 1,2,4-triazoles as potent enzyme inhibitors.[5] The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the overall structure can mimic the transition state of an enzymatic reaction.

Figure 2: General mechanism of enzyme inhibition by a triazole derivative.

Systemic triazole antifungals, for instance, are well-known inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C9, and CYP2C19.[9][10] This inhibition is the basis for many drug-drug interactions observed with these antifungals.[11] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against various enzymes, making it a candidate for further investigation in areas such as:

-

Antifungal Agents: By targeting fungal-specific enzymes.

-

Anticancer Agents: By inhibiting enzymes crucial for cancer cell proliferation.

-

Neurological Disorders: By targeting enzymes like acetylcholinesterase or butyrylcholinesterase.[5]

Bioisosterism of Carboxylic Acids

The 5-hydroxy-1,2,4-triazole moiety can act as a bioisostere for a carboxylic acid.[7][12] This means it can mimic the acidic properties and hydrogen bonding patterns of a carboxylic acid group while potentially offering advantages in terms of metabolic stability, cell permeability, and pharmacokinetic profile. This makes the title compound an interesting scaffold for modifying existing drugs that contain a carboxylic acid moiety to improve their therapeutic properties.

Conclusion and Future Directions

While direct experimental data on this compound is limited, this in-depth guide provides a robust framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of the 1,2,4-triazole class. The proposed synthetic route offers a logical and feasible approach for its preparation, opening the door for its empirical investigation.

Future research should focus on:

-

Validating the proposed synthetic pathway and optimizing reaction conditions.

-

Conducting a comprehensive evaluation of its physicochemical properties, including pKa, solubility, and stability.

-

Screening for biological activity against a panel of relevant enzymes and cellular targets to uncover its therapeutic potential.

-

Investigating its role as a carboxylic acid bioisostere in the modification of known pharmacologically active compounds.

The exploration of this and other novel 1,2,4-triazole derivatives will undoubtedly continue to enrich the field of medicinal chemistry and contribute to the development of new and improved therapeutic agents.

References